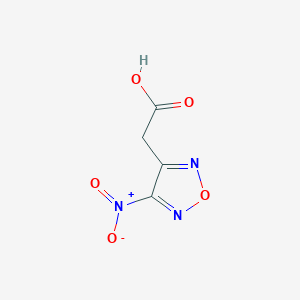

2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid

Description

2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid (CAS: 186044-14-4) is a nitro-substituted 1,2,5-oxadiazole derivative fused with an acetic acid moiety. The compound features a 1,2,5-oxadiazol-3-yl (furazan) ring substituted with a nitro group at the 4-position and a carboxymethyl group at the 3-position. Its molecular formula is C₄H₃N₃O₅, with a molecular weight of 156.09 g/mol . This compound is primarily used in research settings for synthesizing heterocyclic derivatives and as a precursor in energetic materials due to the electron-withdrawing nitro group, which enhances thermal stability and reactivity .

Propriétés

IUPAC Name |

2-(4-nitro-1,2,5-oxadiazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O5/c8-3(9)1-2-4(7(10)11)6-12-5-2/h1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOFATNKKIPHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NON=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282645 | |

| Record name | 4-Nitro-1,2,5-oxadiazole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186044-14-4 | |

| Record name | 4-Nitro-1,2,5-oxadiazole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186044-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1,2,5-oxadiazole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 1,2,5-oxadiazole derivatives followed by the introduction of the acetic acid group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, followed by esterification or hydrolysis to introduce the acetic acid moiety. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Analyse Des Réactions Chimiques

2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .

Applications De Recherche Scientifique

Scientific Research Applications

- Antimicrobial Agents:

- Oxadiazole derivatives have been explored for their potential as antimicrobial agents . Modifications of 1,2,4-oxadiazoles have shown promise in targeting pathogenic bacteria within the gastrointestinal (GI) tract .

- In one study, researchers modified 1,2,4-oxadiazole antimicrobial compounds with poorly permeable functional groups to target bacterial pathogens in the GI tract. Specifically, they found that the quaternary ammonium functionality of analogue 26a resulted in complete impermeability in Caco-2 cell monolayers while retaining activity against Clostridioides difficile and multidrug-resistant (MDR) Enterococcus faecium .

- Another lead compound, 1 , exhibited a modest potency of 6 μg/mL against C. difficile, comparable to vancomycin (2 μg/mL). Compound 1 also showed concentration-dependent killing kinetics and rapid bactericidal activity when using ≥2 × MIC (12–48 μg/mL), which was similar to the activity observed for benzalkonium chloride and superior to the bacteriostatic activity of vancomycin .

- Compound 1 displayed potent activity against a range of clinically relevant E. faecium strains, including both VREfm and daptomycin-resistant strains .

- Energetic Materials:

- Oxadiazoles can be used in the design of energetic compounds. Linking a nitrotetrazole ring with a 1,2,4-oxadiazole through a N-CH2-C bridge is a new structural type for melt cast materials .

- Three N-CH2-C linkage bridged energetic compounds, including 3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM), 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4 -oxadiazole (NTOF) and 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole (NTOA), were designed and synthesized through a two-step reaction by using 2-(5-nitro-2H-tetrazole -2-yl)acetonitrile as the starting material .

Data Tables

Table 1: Structure and Activity of Oxadiazole Analogues

| Compound | Activity vs. C. difficile MIC (μg/mL) | Activity vs. E. faecium MIC (μg/mL) |

|---|---|---|

| 1 | 6 | N/A |

| 15e | N/A | 4 |

| 26a | 8 | 8 |

Table 2: Physicochemical properties of synthesized compounds

| Compound | Density (g/cm^-3) |

|---|---|

| NTOM | 1.78 |

| NTOF | 1.87 |

| NTOA | 1.66 |

Case Studies

-

Development of 1,2,4-Oxadiazole Antimicrobial Agents : This study focused on modifying the 1,2,4-oxadiazole class of antimicrobial compounds to target bacterial pathogens within the GI tract . The key findings include:

- Analogue 26a exhibited complete impermeability in Caco-2 cell monolayers while retaining activity against C. difficile and multidrug-resistant E. faecium .

- Low compound recovery levels after oral administration in rats suggested that the analogues may be susceptible to degradation or metabolism within the gut .

- 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Energetic Derivatives : This research involved the synthesis and characterization of three N-CH2-C linkage bridged energetic compounds . The study demonstrated the synthesis of NTOM, NTOF, and NTOA and detailed their crystal structures and densities .

Mécanisme D'action

The mechanism of action of 2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 2-(4-nitro-1,2,5-oxadiazol-3-yl)acetic acid increases acidity (pKa ~2.5–3.0) compared to the amino-substituted analogue (pKa ~4.0–4.5) due to enhanced electron withdrawal .

- Thermal Stability: Nitro derivatives exhibit higher thermal decomposition temperatures (>200°C) compared to oxo or amino analogues (<180°C) .

- Bioactivity: Amino-substituted derivatives show enhanced binding to glutamate receptors (e.g., GluR5), while nitro derivatives are less bioactive but more reactive in cycloaddition reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | 2-(4-Nitro-)acetic acid | 2-(4-Oxo-)acetic acid | 2-(4-Amino-)acetic acid | [(4-Methyl-...)-acetic acid] |

|---|---|---|---|---|

| Solubility in Water (mg/mL) | <1 (pH 2) | 5–10 (pH 7) | 2–3 (pH 7) | <1 (pH 7) |

| LogP (Octanol-Water) | 0.98 | -0.45 | 0.12 | 1.25 |

| Melting Point (°C) | 158–160 (dec.) | 156–158 (dec.) | 170–172 (dec.) | 145–147 |

| Stability | Air-stable | Hygroscopic | Light-sensitive | Stable at RT |

Sources :

Activité Biologique

2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound 2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid features a nitro-substituted oxadiazole ring, which is known for enhancing biological activity through various mechanisms. The oxadiazole moiety contributes to the compound's lipophilicity and potential interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit promising antimicrobial effects. For instance, modifications to the oxadiazole structure have been shown to improve activity against resistant bacterial strains such as Clostridioides difficile and Enterococcus faecium. A study demonstrated that certain oxadiazole analogues retained antimicrobial activity while being less permeable in gastrointestinal models, suggesting a targeted approach for treating infections in the GI tract .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | C. difficile | 6 μg/mL |

| 2 | E. faecium | 8 μg/mL |

| 3 | S. aureus | 4 μg/mL |

Anticancer Activity

The anticancer potential of 2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid has been explored in various studies. Some derivatives have shown cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). Notably, certain compounds demonstrated IC50 values in the micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of Oxadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | MEL-8 | 2.41 |

| 6a | U-937 | 0.75 |

The biological activity of 2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid is attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. The nitro group is believed to play a crucial role in generating reactive species that induce oxidative stress in target cells.

Case Studies

A notable study focused on the development of oxadiazole-based compounds for treating multidrug-resistant infections. The research highlighted that modifications to the oxadiazole structure could enhance antibacterial properties while minimizing toxicity to human cells . Additionally, another investigation revealed that certain derivatives could induce apoptosis in cancer cells through cell cycle arrest mechanisms .

Q & A

Q. What are the recommended laboratory synthesis methods for 2-(4-nitro-1,2,5-oxadiazol-3-yl)acetic acid?

Methodological Answer: The compound can be synthesized via multi-step protocols involving nitration and cyclization. For example, nitration of precursor oxadiazole derivatives (e.g., using HNO₃/H₂SO₄) followed by acid hydrolysis to isolate the acetic acid moiety. Purification often involves trituration with water or ethanol after acidification (e.g., HCl) to precipitate the product. Key intermediates like 3-acetyl-4-nitrofurazan may require column chromatography for separation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (e.g., in D₂O/NaOD) to confirm the acetic acid moiety and nitro-oxadiazole ring signals .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) or chemical ionization (CI) to verify molecular ion peaks (e.g., m/z 263 [M+1]+) .

- Elemental Analysis : Confirm empirical formula via combustion analysis (e.g., C, H, N percentages) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation : Wear PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) risks .

- Waste Disposal : Neutralize acidic byproducts before disposal via licensed chemical waste services. Avoid direct exposure to decomposition products (e.g., NOₓ gases) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of nitro-oxadiazole derivatives?

Methodological Answer: Density Functional Theory (DFT) with the Kohn-Sham equations can model exchange-correlation effects in the nitro-oxadiazole ring. For example:

Q. How can researchers resolve contradictions in spectroscopic data during synthesis?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to confirm ambiguous signals (e.g., distinguishing nitro vs. carbonyl vibrations) .

- Isotopic Labeling : Use ¹⁵N or ¹³C isotopes to trace nitro group incorporation and validate synthetic pathways .

- Computational Validation : Simulate NMR chemical shifts (e.g., via GIAO-DFT) to match experimental data .

Q. What strategies optimize the stability of nitro-oxadiazole derivatives under varying experimental conditions?

Methodological Answer:

- pH Control : Maintain acidic conditions (pH < 4) to prevent hydrolysis of the oxadiazole ring. Avoid prolonged heating above 70°C .

- Light Sensitivity : Store solutions in amber vials to minimize photodegradation, as nitro groups are prone to radical-mediated breakdown .

- Byproduct Analysis : Use HPLC-MS to monitor degradation products (e.g., oxamic acid derivatives) and adjust reaction kinetics .

Q. How can structure-activity relationships (SAR) guide functionalization of the nitro-oxadiazole core for biological applications?

Methodological Answer:

- Bioisosteric Replacement : Substitute the acetic acid moiety with sulfonamide or hydrazide groups to modulate solubility and target affinity .

- Nitro Group Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) yields amino derivatives for probing redox-sensitive biological interactions .

- Metabolite Profiling : Use LC-MS/MS to identify metabolites (e.g., hydroxylated or demethylated products) in in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.